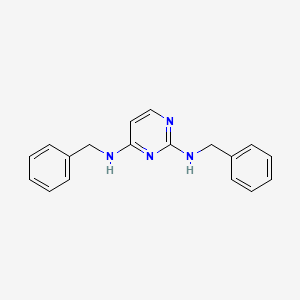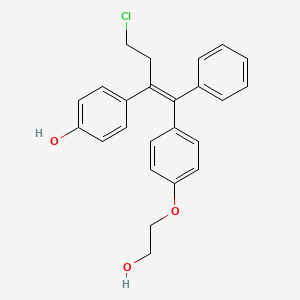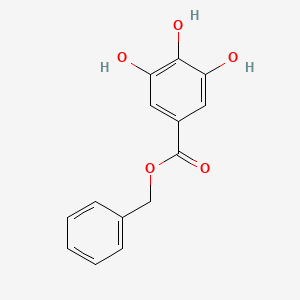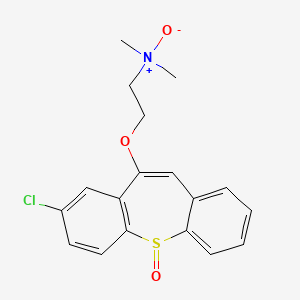
Marbofloxacin N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Marbofloxacin N-oxide is a synthetic compound that belongs to the fluoroquinolone class of antibiotics. It is a metabolite of marbofloxacin, which is widely used in veterinary medicine to treat bacterial infections in animals. This compound has gained attention in recent years due to its potential therapeutic and environmental applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Marbofloxacin N-oxide can be synthesized through the oxidation of marbofloxacin. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or acetonitrile, at a specific temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography to obtain the final compound suitable for pharmaceutical use .
Analyse Des Réactions Chimiques
Types of Reactions: Marbofloxacin N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert this compound back to marbofloxacin or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents in solvents like methanol or acetonitrile.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Higher oxidation state products.
Reduction: Marbofloxacin and other reduced forms.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Marbofloxacin N-oxide has several scientific research applications, including:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Explored for its therapeutic potential in veterinary medicine, particularly for treating infections in animals.
Industry: Used in the development of new antibiotics and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of marbofloxacin N-oxide is believed to be similar to that of marbofloxacin. It impairs bacterial DNA gyrase, an enzyme responsible for packaging DNA within cells, leading to rapid bactericidal activity. This results in the inhibition of bacterial replication and cell death . The compound is effective against a broad spectrum of gram-negative and gram-positive bacteria .
Comparaison Avec Des Composés Similaires
Marbofloxacin: The parent compound, widely used in veterinary medicine.
Enrofloxacin: Another fluoroquinolone antibiotic with similar antibacterial properties.
Ciprofloxacin: A fluoroquinolone used in human medicine with a broad spectrum of activity.
Uniqueness: Its ability to undergo various chemical reactions makes it a valuable compound for research and development in multiple fields .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Marbofloxacin N-oxide can be achieved through the oxidation of Marbofloxacin. This can be accomplished using a mild oxidizing agent such as hydrogen peroxide in the presence of a catalyst.", "Starting Materials": [ "Marbofloxacin", "Hydrogen peroxide", "Catalyst (e.g. FeSO4)" ], "Reaction": [ "Add Marbofloxacin to a reaction vessel", "Add hydrogen peroxide to the reaction vessel", "Add catalyst to the reaction mixture", "Stir the reaction mixture at a suitable temperature and for a suitable time (e.g. 30°C for 24 hours)", "Monitor the reaction progress using TLC or other analytical techniques", "Once the reaction is complete, isolate the product by filtration or other suitable methods", "Purify the product using techniques such as recrystallization or chromatography", "Characterize the product using spectroscopic techniques such as NMR and IR" ] } | |
Numéro CAS |
194023-72-8 |
Formule moléculaire |
C17H19FN4O5 |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C17H19FN4O5/c1-19-9-27-16-13-10(15(23)11(17(24)25)8-21(13)19)7-12(18)14(16)20-3-5-22(2,26)6-4-20/h7-8H,3-6,9H2,1-2H3,(H,24,25) |
Clé InChI |
KJIJNJIGYMMPSL-UHFFFAOYSA-N |
SMILES canonique |
CN1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O |
Synonymes |
9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-4-oxido-1-piperazinyl)-7-oxo-7H-pyrido[3,2,1-ij][4,1,2]benzoxadiazine-6-carboxylic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


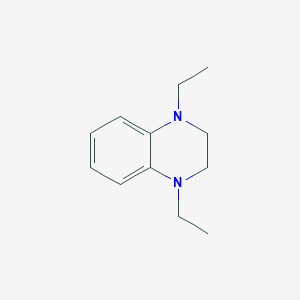
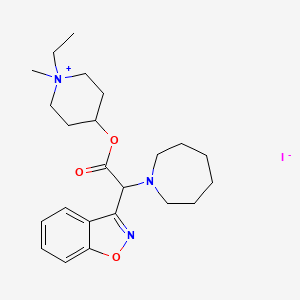
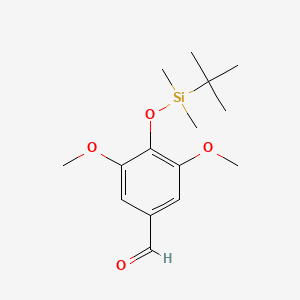
![(1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1144694.png)
